N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
N-methyl-N-[2-[4-[1-(2,4,6-trimethylphenyl)sulfonylpyrazol-3-yl]phenoxy]ethyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-19-17-20(2)26(21(3)18-19)34(31,32)30-14-12-24(28-30)22-8-10-23(11-9-22)33-16-15-29(4)25-7-5-6-13-27-25/h5-14,17-18H,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHGEVBTAULWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCCN(C)C4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole derivative, followed by the introduction of the sulfonyl group. The final steps involve the coupling of the pyrazole derivative with the pyridine moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of advanced materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and pyrazole moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[2-(4-{1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine ()
- Key Differences : Replaces the 2,4,6-trimethylbenzenesulfonyl group with a 4-chlorophenylsulfonyl substituent.
- Sterics: The smaller 4-chlorophenyl group reduces steric hindrance compared to the bulkier trimethylbenzenesulfonyl group, possibly improving binding pocket accessibility.
- Molecular Weight : Higher molecular weight (trimethyl analog: ~527.5 g/mol vs. chloro analog: ~507.9 g/mol) due to additional methyl groups .
N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine ()
- Key Differences : Features a trifluoromethyl-benzimidazole system and pyrimidine-pyridine scaffold instead of a pyrazole-sulfonyl core.
- Impact: Bioisosterism: The trifluoromethyl group improves metabolic stability compared to sulfonyl groups. Solubility: The naphthalene and benzimidazole systems may reduce aqueous solubility relative to the phenoxyethyl-pyridine scaffold .
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
- Synthesis : Copper(I)-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine.
- Yield : 17.9% (low yield due to steric challenges in cyclopropane introduction).
- Comparison : The target compound’s synthesis would likely require similar transition-metal catalysis but may face lower yields due to the steric bulk of the trimethylbenzenesulfonyl group .
Heterocyclic Core Modifications
N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine ()
- Key Differences : Replaces pyridin-2-amine with pyrimidin-2-amine and introduces a thiophene-methyl group.
- Impact :
Key Research Findings and Implications
Sulfonyl Group Optimization : The trimethylbenzenesulfonyl group in the target compound likely offers superior steric shielding and lipophilicity compared to smaller substituents (e.g., 4-chlorophenyl), which may prolong metabolic half-life .
Heterocyclic Flexibility : Pyrimidine-based analogs () demonstrate enhanced hydrogen-bonding capacity, suggesting that the target compound’s pyridine system could be modified for improved target engagement.
Biological Activity
N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for its application in pharmacology and medicinal chemistry. This article delves into the synthesis, biological evaluations, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a pyridine ring, a phenoxy group, and a pyrazole moiety. The sulfonyl group contributes to its chemical reactivity and biological interactions.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₃₁N₃O₂S
- Molecular Weight : 353.53 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structures have shown promising activity against various bacterial strains including MRSA, E. coli, and K. pneumoniae .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds with sulfonyl groups are known to interact with enzymes involved in bacterial metabolism.
- Receptor Modulation : Similar compounds have been shown to modulate receptors such as PPARγ, enhancing insulin sensitivity and exhibiting anti-diabetic effects .
In Vitro Studies
In vitro studies have demonstrated that the compound possesses significant inhibitory effects on nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting anti-inflammatory properties .
| Compound | Activity | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | Antimicrobial | TBD | TBD |
| Similar Derivative | COX-2 Inhibition | 0.10–0.31 | High |
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of compounds related to this compound against multidrug-resistant strains. The results indicated that certain derivatives exhibited over 85% growth inhibition against MRSA and other Gram-negative bacteria .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of similar compounds. The study revealed that these compounds selectively inhibited COX-2 with a high selectivity index compared to traditional NSAIDs like indomethacin . This suggests potential for developing safer anti-inflammatory medications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
